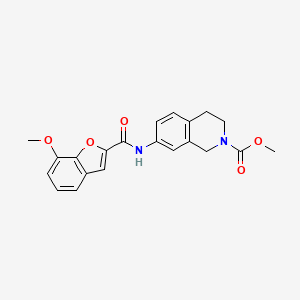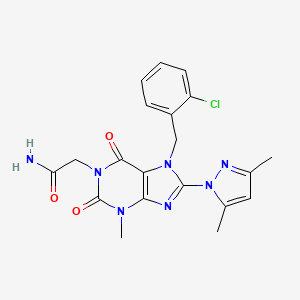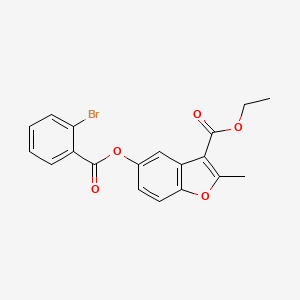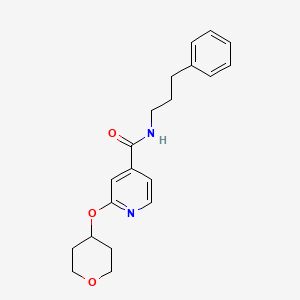![molecular formula C32H37NO B2806885 1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol CAS No. 939893-44-4](/img/structure/B2806885.png)
1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3,5-bis[(E)-(4-isopropylphenyl)methylidene]-4-piperidinol is a useful research compound. Its molecular formula is C32H37NO and its molecular weight is 451.654. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A series of derivatives, including 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones, have demonstrated potent cytotoxicity and a preferential lethality towards various neoplasms compared to some normal cells. These compounds, particularly leads 3d and 3e, possess very high activity against colon cancer and leukemia cell lines, causing DNA fragmentation and activating caspase-3 in HL-60 cells. They were well tolerated in a short-term toxicity screen in mice, indicating their potential as tumor-selective cytotoxins (Das et al., 2011).
Anti-inflammatory Properties
The study on CLEFMA, a curcuminoid derived from structure-activity relationship studies on 3,5-bis(benzylidene)-4-piperidones, revealed anti-proliferative activity in lung adenocarcinoma H441 cells. CLEFMA was found to induce autophagic cell death in apoptosis-resistant cancers, suggesting an alternative mode of cell death for cancer treatment (Lagisetty et al., 2010).
Biophotonic Applications
Compounds such as 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone have been characterized for their biophotonic properties. The structures enable conjugation between donor and acceptor parts, making these compounds suitable for one- and two-photon absorption of light and fluorescence, indicating their potential in biophotonic applications (Nesterov et al., 2003).
Molecular Docking and Drug Design
Asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives have been synthesized, revealing good antitumor activity due to their structural characteristics. These compounds have been evaluated for cytotoxicities toward various cancer cell lines, showing promise in drug design and molecular docking studies (Yao et al., 2018).
Enhanced Bioavailability
Studies on piperidone derivatives and pharmaceutically acceptable co-formers have shown that certain salts possess increased aqueous solubility compared to the original active pharmaceutical ingredient, enhancing the bioavailability of the compound. This highlights the potential for using such compounds in pharmaceutical formulations to improve drug delivery and efficacy (Sandhu et al., 2013).
Eigenschaften
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis[(4-propan-2-ylphenyl)methylidene]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO/c1-23(2)28-14-10-25(11-15-28)18-30-21-33(20-27-8-6-5-7-9-27)22-31(32(30)34)19-26-12-16-29(17-13-26)24(3)4/h5-19,23-24,32,34H,20-22H2,1-4H3/b30-18+,31-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRSKCVIBUOUOV-GFTXTJKWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)C(C)C)C2O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)/C=C\2/C(/C(=C/C3=CC=C(C=C3)C(C)C)/CN(C2)CC4=CC=CC=C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate](/img/structure/B2806802.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2806803.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2806809.png)
![N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2806810.png)

![4-(((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)benzoic acid](/img/structure/B2806812.png)

![N-(4-butylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806816.png)

![4-(tert-butyl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2806821.png)


![5-[(3-chlorophenyl)amino]-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2806825.png)
